Enhanced Lipophilicity (LogP) vs. Unsubstituted 1,4-Dihydrobenzoic Acid
The presence of a methyl group at the 2-position significantly increases the compound's lipophilicity compared to the unsubstituted 1,4-dihydrobenzoic acid. 1,4-Dihydro-2-methylbenzoic acid has a predicted LogP of 1.59 , while the unsubstituted 1,4-dihydrobenzoic acid has a predicted LogP of approximately 0.86 . This difference of 0.73 LogP units translates to a more than 5-fold increase in partition coefficient, indicating superior membrane permeability potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.59 (predicted) |
| Comparator Or Baseline | 1,4-Dihydrobenzoic acid: LogP 0.86 (predicted) |
| Quantified Difference | ΔLogP = 0.73 (approx. 5.4-fold increase in partition coefficient) |
| Conditions | ACD/Labs Percepta prediction software |
Why This Matters
Higher lipophilicity is a critical parameter in drug design, influencing absorption, distribution, and overall bioavailability; this differentiation makes the 2-methyl analog a more attractive scaffold for developing orally bioavailable compounds.
